Cas no 2649079-60-5 (1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene)
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene
- 2649079-60-5
- EN300-1790103
-
- Inchi: 1S/C11H9F2NO2/c1-16-10-7(2-3-8(12)9(10)13)11(4-5-11)14-6-15/h2-3H,4-5H2,1H3
- InChI Key: KVNIAEBWNZNYEG-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1OC)C1(CC1)N=C=O)F
Computed Properties
- Exact Mass: 225.06013485g/mol
- Monoisotopic Mass: 225.06013485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 38.7Ų
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790103-0.05g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1790103-0.1g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1790103-0.25g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1790103-0.5g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1790103-1.0g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1790103-2.5g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1790103-5.0g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1790103-10.0g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1790103-1g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1790103-5g |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene |
2649079-60-5 | 5g |
$2858.0 | 2023-09-19 |
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene
Introduction to 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene (CAS No. 2649079-60-5)
1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene, identified by its CAS number 2649079-60-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of aromatic heterocycles featuring both fluorine and isocyanate functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of fluorine atoms enhances the metabolic stability and lipophilicity of the molecule, while the isocyanate group opens avenues for further derivatization and functionalization, making it a valuable scaffold for drug discovery.
The structural motif of 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene incorporates a benzene ring substituted with fluorine atoms at the 1 and 2 positions, a methoxy group at the 3 position, and an isocyanato-substituted cyclopropyl group at the 4 position. This arrangement imparts distinct electronic and steric characteristics to the molecule, which can be exploited in designing novel therapeutic agents. The compound's fluorinated backbone is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic profiles, including bioavailability, metabolic resistance, and binding affinity.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various disease-related pathways. The isocyanato functional group in 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene serves as a versatile handle for covalent bond formation with biological targets such as proteins and enzymes. This reactivity has been leveraged in the design of protease inhibitors, kinase inhibitors, and other enzyme-targeted therapeutics. The cyclopropyl moiety further contributes to the molecule's steric bulk, which can be fine-tuned to modulate binding interactions with biological targets.
One of the most compelling aspects of 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene is its potential application in modulating inflammatory pathways. Emerging research suggests that fluorinated aromatic compounds can exhibit anti-inflammatory properties by interfering with key signaling cascades involved in inflammation. The combination of fluorine substitution and an isocyanate group provides a dual mechanism of action: fluorine atoms may enhance the compound's ability to cross biological membranes, while the isocyanate group can engage in covalent interactions with inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). Such interactions could lead to the development of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development due to their ability to enhance drug-like properties. For instance, fluoroaromatics are known to improve binding affinity by increasing lipophilicity and reducing metabolic susceptibility. In the case of 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene, the methoxy group at the 3 position further enhances lipophilicity while maintaining metabolic stability. This balance makes it an attractive candidate for further optimization into a lead compound for drug discovery.
Recent advances in computational chemistry have enabled more efficient screening and design of novel compounds like 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene. Molecular modeling studies have shown that this compound can interact with biological targets through both hydrophobic and polar interactions. The fluorine atoms contribute to hydrophobic interactions, while the isocyanate group can form hydrogen bonds or engage in electrostatic interactions depending on its environment. These insights have guided researchers in optimizing the compound's structure for better target engagement.
In addition to its potential as an anti-inflammatory agent, 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene has shown promise in other therapeutic areas. For example, its structural features make it a viable candidate for developing kinase inhibitors targeting cancers or inflammatory diseases. Kinases are critical enzymes involved in cell signaling pathways, and inhibiting their activity can lead to therapeutic benefits. The combination of fluorine substitution and an isocyanate group provides multiple points of interaction with kinase active sites, potentially leading to high-affinity binders.
The synthesis of 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene presents unique challenges due to the reactive nature of the isocyanate group. However, recent methodologies have improved the efficiency and scalability of its preparation. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into aromatic rings with high selectivity. Similarly, palladium-catalyzed reactions have enabled the coupling of cyclopropyl groups to aromatic scaffolds under mild conditions. These advances have made it feasible to produce complex derivatives of 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene for further biological evaluation.
The biological evaluation of 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene has revealed intriguing properties that warrant further investigation. In vitro studies have demonstrated its ability to inhibit certain inflammatory enzymes with high selectivity over related enzymes. This selectivity is crucial for developing drugs with minimal side effects. Additionally, preliminary cell-based assays suggest that this compound can modulate pathways involved in cell proliferation and differentiation, making it a potential candidate for treating diseases such as cancer or autoimmune disorders.
The future development of 1,2-difluoro-4-(1-isocyanatocyclopropyl)-3-methoxybenzene hinges on continued research into its pharmacological properties and potential applications. Further optimization efforts may focus on enhancing its solubility or improving its bioavailability through structural modifications. Additionally, exploring new synthetic routes could reduce production costs and improve scalability for industrial applications.
In conclusion, 1 ,2 -difluoro - 4 - ( 1 -isocyano t ocyclop rop yl ) - 3 -meth oxyb enz ene ( CAS No . 2649079 -60 -5 ) represents a promising scaffold for drug discovery with unique structural features that offer multiple opportunities for therapeutic intervention . Its potential applications in modulating inflammatory pathways , inhibiting kinases ,and other enzymatic targets make it a valuable compound for further exploration . As research progresses , this molecule holds promise for contributing to advancements in medicinal chemistry and improving patient outcomes . p >
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